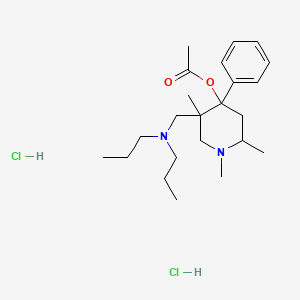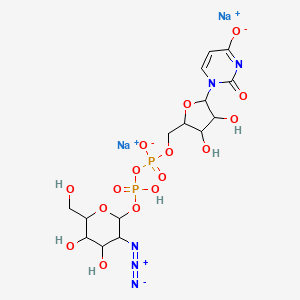
Uridine Diphosphate-GlcNaz
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Uridine Diphosphate-GlcNaz, also known as Uridine Diphosphate N-acetylglucosamine, is a nucleotide sugar and a coenzyme in metabolism. It is used by glycosyltransferases to transfer N-acetylglucosamine residues to substrates. This compound plays a crucial role in various biological processes, including the biosynthesis of glycosaminoglycans, proteoglycans, and glycolipids .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Uridine Diphosphate-GlcNaz can be synthesized through chemoenzymatic methods. The synthesis involves the chemical preparation of N-acetylglucosamine-1-phosphate analogs, which are then recognized by the GlmU uridyltransferase enzyme. The enzyme transfers the analogs to form the corresponding uridine diphosphate-sugar nucleotides .
Industrial Production Methods
Industrial production of this compound typically involves the use of resin-immobilized GlmU, which provides a more efficient final step in the synthesis. This method allows for the large-scale production of the compound, which is essential for its various applications in research and industry .
Analyse Des Réactions Chimiques
Types of Reactions
Uridine Diphosphate-GlcNaz undergoes several types of chemical reactions, including glycosylation, where it acts as a donor of N-acetylglucosamine residues. It is also involved in intracellular signaling as a substrate for O-linked N-acetylglucosamine transferases (OGTs) .
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include glycosyltransferases and various enzymes such as MurA, MurB, and MurC from Escherichia coli. These enzymes modify the sugar-cap structure and introduce bioorthogonal, clickable moieties .
Major Products
The major products formed from the reactions involving this compound include glycosaminoglycans, proteoglycans, and glycolipids. These products are essential components of the extracellular matrix and play significant roles in cellular signaling and structural integrity .
Applications De Recherche Scientifique
Uridine Diphosphate-GlcNaz has a wide range of scientific research applications:
Mécanisme D'action
Uridine Diphosphate-GlcNaz exerts its effects by acting as a substrate for glycosyltransferases, which transfer N-acetylglucosamine residues to various substrates. This process is crucial for the biosynthesis of glycosaminoglycans, proteoglycans, and glycolipids. The compound is also involved in intracellular signaling and the regulation of the cytoskeleton structure .
Comparaison Avec Des Composés Similaires
Similar Compounds
Uridine Diphosphate N-acetylgalactosamine: This compound is similar to Uridine Diphosphate-GlcNaz but contains N-acetylgalactosamine instead of N-acetylglucosamine.
Uridine Diphosphate Glucose: This compound serves as a precursor of glycogen and can be metabolized into UDP-galactose and UDP-glucuronic acid.
Uniqueness
This compound is unique due to its specific role in transferring N-acetylglucosamine residues, which are essential for the biosynthesis of glycosaminoglycans, proteoglycans, and glycolipids. Its involvement in intracellular signaling and glucose sensing mechanisms further highlights its distinct functions .
Propriétés
Formule moléculaire |
C15H21N5Na2O16P2 |
|---|---|
Poids moléculaire |
635.28 g/mol |
Nom IUPAC |
disodium;[[3-azido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-hydroxyphosphoryl] [3,4-dihydroxy-5-(4-oxido-2-oxopyrimidin-1-yl)oxolan-2-yl]methyl phosphate |
InChI |
InChI=1S/C15H23N5O16P2.2Na/c16-19-18-8-11(25)9(23)5(3-21)34-14(8)35-38(30,31)36-37(28,29)32-4-6-10(24)12(26)13(33-6)20-2-1-7(22)17-15(20)27;;/h1-2,5-6,8-14,21,23-26H,3-4H2,(H,28,29)(H,30,31)(H,17,22,27);;/q;2*+1/p-2 |
Clé InChI |
DOUDOKFJOZTLBN-UHFFFAOYSA-L |
SMILES canonique |
C1=CN(C(=O)N=C1[O-])C2C(C(C(O2)COP(=O)([O-])OP(=O)(O)OC3C(C(C(C(O3)CO)O)O)N=[N+]=[N-])O)O.[Na+].[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


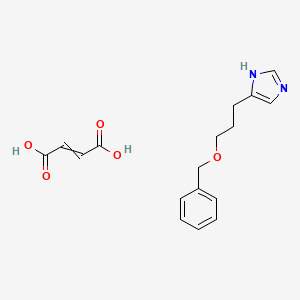
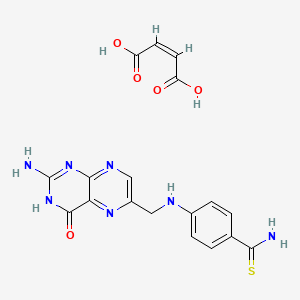
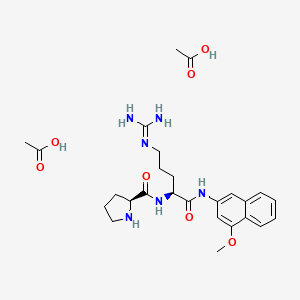
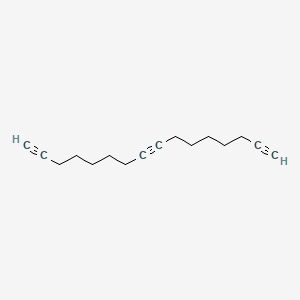

![9-[4-[Tert-butyl(dimethyl)silyl]oxy-5-[[tert-butyl(dimethyl)silyl]oxymethyl]oxolan-2-yl]purin-6-amine](/img/structure/B13826277.png)
![sodium;[[[(2R,3S,4R,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]methyl-hydroxyphosphinate](/img/structure/B13826279.png)
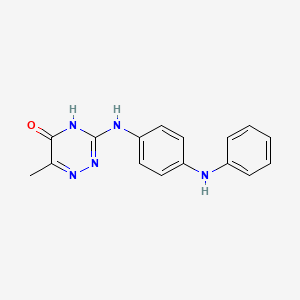
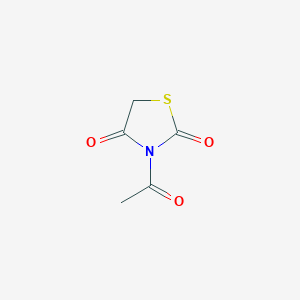
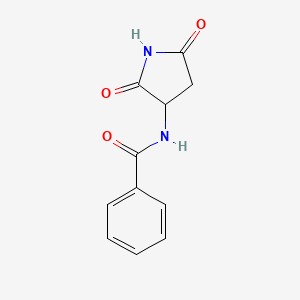
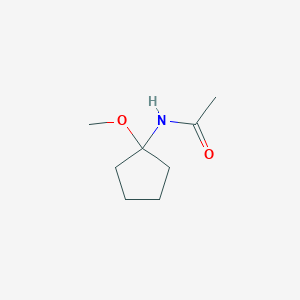
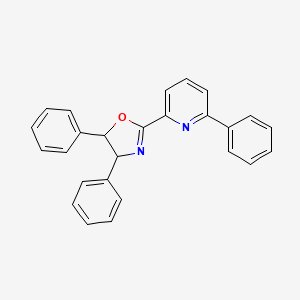
![4-[3-(4-Carbamimidoylphenoxy)propoxy]benzamide;2-hydroxyethanesulfonic acid](/img/structure/B13826324.png)
